N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10856464 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Methodology : N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide and related derivatives can be synthesized through various methods, offering advantages such as excellent yields, short reaction times, and high purity. These methods involve base conditions and can yield products with high purity and good crystalline structure (Kobkeatthawin et al., 2017).
Structural Analysis : The molecular structure of these compounds, including their crystal packing and hydrogen bonding patterns, has been elucidated using techniques like X-ray structure analysis, FT-IR, NMR, and UV-Vis spectroscopy. This has enabled a better understanding of their molecular conformation and interactions (Kobkeatthawin et al., 2015).
Biological Evaluation
Antitumor Activity : Certain chlorinated derivatives of N-(4-acetylphenyl)benzenesulfonamide have shown significant in vitro antitumor activity against specific cell lines. This suggests potential applications in cancer research and therapy (Fahim & Shalaby, 2019).
Anticholinesterase and Antioxidant Activities : Derivatives of this compound have been evaluated for their inhibitory effect against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as for their antioxidant effects. This highlights their potential in neurological and oxidative stress-related conditions (Mphahlele et al., 2021).
Chemical Reactivity and Applications
Reactivity Studies : The chemical reactivity of certain derivatives towards various nucleophiles has been studied, leading to the synthesis of novel sulfonamide compounds. These findings can be useful in developing new chemical entities for various applications (Fahim & Shalaby, 2019).
Thermogravimetric Analysis : Thermal properties of sulfanilamide derivatives, closely related to this compound, have been evaluated using thermogravimetric and differential scanning calorimetric methods, indicating their stability under various conditions (Lahtinen et al., 2014).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-9-12(2)17(13(3)10-11)22(20,21)18-16-7-5-15(6-8-16)14(4)19/h5-10,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUIPNRTUDVRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.